molecular formula C15H21NO3 B2407997 benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate CAS No. 1222456-82-7

benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate

Cat. No.: B2407997
CAS No.: 1222456-82-7
M. Wt: 263.337
InChI Key: NRBMSSRNBMTDSV-JSGCOSHPSA-N
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Description

Benzyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.337. The purity is usually 95%.
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Scientific Research Applications

Application in Catalysis

The compound has been utilized in the field of catalysis. Specifically, it's involved in Au(I)-catalyzed intramolecular hydroamination, effective for the formation of piperidine derivatives. This process is significant for the synthesis of oxygen heterocycles and vinyl tetrahydrocarbazoles, contributing to advancements in catalytic chemistry and synthesis methods (Zhang et al., 2006).

In Medicinal Chemistry Synthesis

This chemical plays a role in medicinal chemistry synthesis. It serves as a precursor in the synthesis of oxindoles, which are significant in the development of enzyme inhibitors and potential therapeutic agents. This highlights its importance in the design and synthesis of biologically active molecules (Magano et al., 2014).

Transformation into Piperidine Derivatives

It has been used in the transformation of azetidin-2-ones into piperidine derivatives. This transformation is crucial in the synthesis of various pharmaceutical compounds, demonstrating the compound's versatility in organic synthesis (D’hooghe et al., 2008).

Role in Heterocyclic Chemistry

The compound is instrumental in heterocyclic chemistry. It is involved in the synthesis of functionalized pyrano[3,2-c]pyridines, which are important for the development of new materials with unique properties like liquid crystals and photoluminescent materials (Mekheimer et al., 1997).

In Asymmetric Synthesis

It plays a significant role in asymmetric synthesis, particularly in the synthesis of optically pure piperidines. This application is vital in the development of chiral amines and pharmaceutical intermediates (Acharya & Clive, 2010).

Electronic Effects in Carbohydrate Chemistry

This compound is used to study the electronic effects of protecting groups in carbohydrate chemistry. Its role in stabilizing positive charge on ring heteroatoms is crucial for understanding the chemistry of glycosylation and carbohydrate protection (Heuckendorff et al., 2010).

Development of Enzyme Inhibitors

It is involved in the synthesis and structure-activity relationships of acetylcholinesterase inhibitors. This underscores its importance in the development of therapeutic agents for neurodegenerative diseases (Sugimoto et al., 1995).

Research in Liquid Crystal Compounds

The compound contributes to the synthesis and study of new heterocyclic liquid crystalline compounds. Its application in this area is significant for the advancement of material science and the development of new display technologies (Karamysheva et al., 1981).

Radiochemical Synthesis

It has been used in the synthesis of 14C-labeled piperidines, important for radiochemical studies and the development of radiopharmaceuticals (Ren et al., 2007).

Properties

IUPAC Name

benzyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMSSRNBMTDSV-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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